![molecular formula C16H16O3S B14435786 2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid CAS No. 77614-41-6](/img/structure/B14435786.png)
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl ring, and a propanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid typically involves multiple steps, including the formation of the thiophene ring, the attachment of the ethyl group, and the coupling of the phenyl and propanoic acid groups. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
- 2-[4-(5-Methylthiophene-2-carbonyl)phenyl]propanoic acid
- 2-[4-(5-Propylthiophene-2-carbonyl)phenyl]propanoic acid
- 2-[4-(5-Butylthiophene-2-carbonyl)phenyl]propanoic acid
Uniqueness
2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.
特性
CAS番号 |
77614-41-6 |
|---|---|
分子式 |
C16H16O3S |
分子量 |
288.4 g/mol |
IUPAC名 |
2-[4-(5-ethylthiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16O3S/c1-3-13-8-9-14(20-13)15(17)12-6-4-11(5-7-12)10(2)16(18)19/h4-10H,3H2,1-2H3,(H,18,19) |
InChIキー |
FZWRBXHTGDDMAU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C(=O)C2=CC=C(C=C2)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
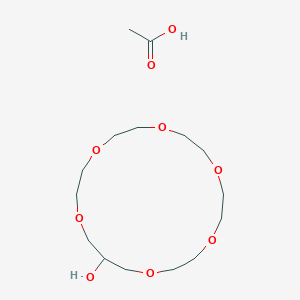

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
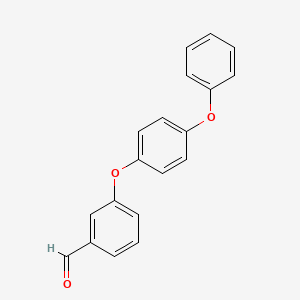
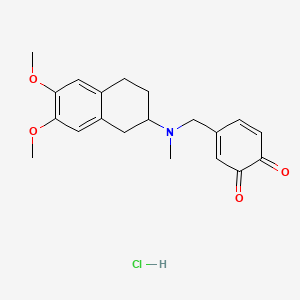
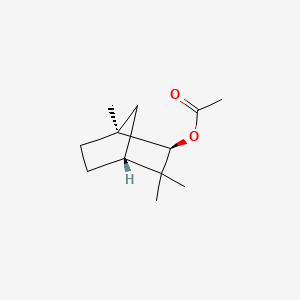

![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

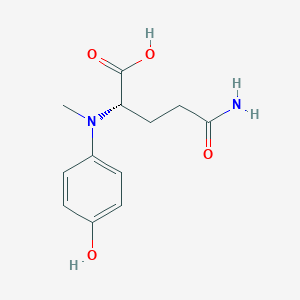
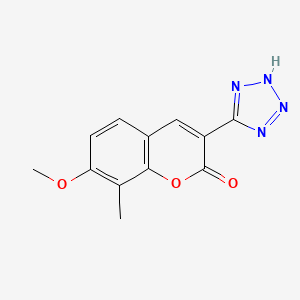
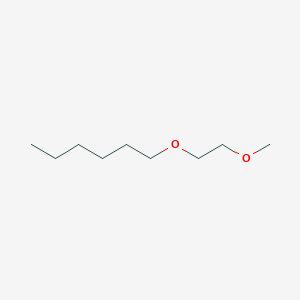
silane](/img/structure/B14435797.png)
